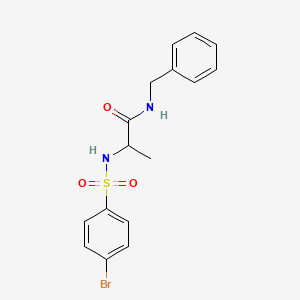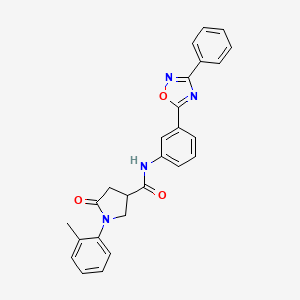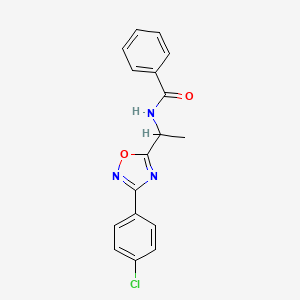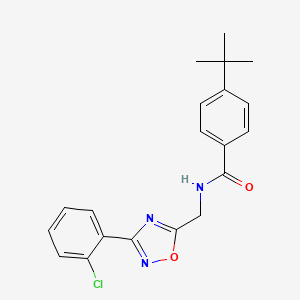
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TBOA, is a chemical compound that has been widely used in scientific research as a tool to study the function of glutamate transporters. TBOA has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.
Mécanisme D'action
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide inhibits the function of glutamate transporters by binding to the substrate-binding site of the transporter, thus preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can have various effects on neuronal function. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter but rather binds to a different site.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can have various effects on neuronal function. Increased extracellular glutamate levels can lead to excitotoxicity, which is the process by which excessive glutamate levels cause neuronal damage and death. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been shown to enhance synaptic plasticity and long-term potentiation, which are processes that underlie learning and memory. Additionally, 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have anti-epileptic effects, which may be due to its ability to inhibit glutamate transporters.
Avantages Et Limitations Des Expériences En Laboratoire
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several advantages as a tool for studying glutamate transporters. It is a potent and selective inhibitor of glutamate transporters, which allows researchers to study the effects of altered glutamate levels on various physiological processes. Additionally, 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to be effective in both in vitro and in vivo experiments, making it a versatile tool for studying glutamate transporters. However, there are also limitations to the use of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. Its non-competitive inhibition of glutamate transporters can make it difficult to interpret the results of experiments, as it can have indirect effects on neuronal function. Additionally, the high potency of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can make it difficult to control the extent of inhibition of glutamate transporters, which can lead to unintended effects.
Orientations Futures
There are several future directions for the use of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in scientific research. One area of interest is the study of the role of glutamate transporters in neurological disorders such as epilepsy and Alzheimer's disease. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have anti-epileptic effects, and further research may lead to the development of new treatments for epilepsy. Additionally, the inhibition of glutamate transporters has been implicated in the pathogenesis of Alzheimer's disease, and 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may be a useful tool for studying the role of glutamate transporters in this disease. Another area of interest is the development of new inhibitors of glutamate transporters based on the structure of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. The optimization of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide's structure may lead to the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic applications in neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoyl chloride with 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid to form 4-tert-butyl-N-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. This compound is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. The synthesis of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been optimized over the years to improve its yield and purity.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been widely used in scientific research as a tool to study the function of glutamate transporters. Glutamate is the most abundant excitatory neurotransmitter in the brain and plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, thus maintaining the proper balance of glutamate levels in the brain. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to be a potent inhibitor of glutamate transporters, which allows researchers to study the effects of altered glutamate levels on various physiological processes.
Propriétés
IUPAC Name |
4-tert-butyl-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,3)14-10-8-13(9-11-14)19(25)22-12-17-23-18(24-26-17)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTJNGDZBZXTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

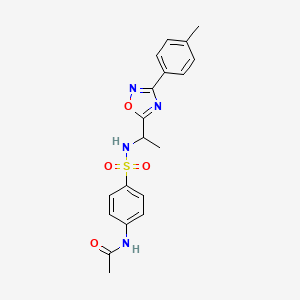
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)
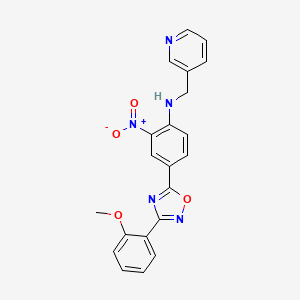

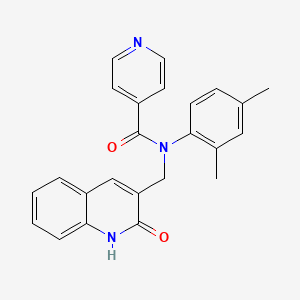
![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
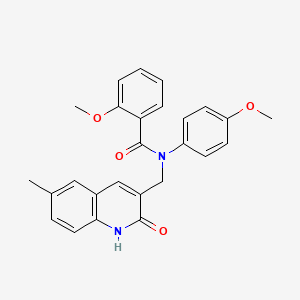
![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)

![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)
